spectral data for 6-Chloro-2-fluoro-3-hydroxybenzoic acid (NMR, IR, MS)
The following technical guide details the spectral characterization and structural analysis of 6-Chloro-2-fluoro-3-hydroxybenzoic acid , a critical halogenated aromatic intermediate used in the synthesis of bioactive qui...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectral characterization and structural analysis of 6-Chloro-2-fluoro-3-hydroxybenzoic acid , a critical halogenated aromatic intermediate used in the synthesis of bioactive quinolinecarboxylic acids and kinase inhibitors (e.g., B-Raf inhibitors).
Compound Identity & Significance
This trisubstituted benzoic acid derivative serves as a high-value scaffold in medicinal chemistry.[1] Its unique substitution pattern—combining a reactive carboxylic acid tail with an electron-withdrawing fluorine and a lipophilic chlorine—makes it an ideal building block for modulating potency and metabolic stability in drug candidates.
Property
Detail
IUPAC Name
6-Chloro-2-fluoro-3-hydroxybenzoic acid
CAS Number
91659-28-8
Molecular Formula
CHClFO
Molecular Weight
190.56 g/mol
Monoisotopic Mass
189.98 g/mol (Cl)
Appearance
Off-white to pale yellow solid
Key Application
Intermediate for B-Raf kinase inhibitors; Quinolone antibiotics
Synthesis & Structural Logic
The synthesis of this compound typically involves the demethylation of a methoxy precursor. Understanding this pathway is crucial for interpreting the spectral impurities (e.g., residual methoxy peaks).
Synthetic Workflow (DOT Visualization)
Figure 1: Demethylation pathway using Boron Tribromide (BBr
Decarboxylation fragment (common in benzoic acids).[1]
B. Nuclear Magnetic Resonance (NMR)
Due to the specific substitution pattern (1-COOH, 2-F, 3-OH, 6-Cl), the proton and carbon spectra exhibit distinct coupling patterns driven by the fluorine atom (
F, spin 1/2).
H NMR (400 MHz, DMSO-d)
The aromatic region contains only two protons (H4 and H5) which form an AB system, further split by fluorine coupling.
Shift (, ppm)
Multiplicity
Integration
Coupling Constants ()
Assignment
13.0 - 13.5
Broad Singlet
1H
-
-COOH (Exchangeable)
10.5 - 10.8
Broad Singlet
1H
-
-OH (Phenolic, C3)
7.30 - 7.40
dd
1H
Hz, Hz
H5 (Ortho to Cl)
6.90 - 7.00
dd
1H
Hz, Hz
H4 (Ortho to OH)
Mechanistic Insight: H5 is deshielded by the adjacent Chlorine atom (inductive effect). H4 is shielded by the adjacent Hydroxyl group (resonance effect) and shows a characteristic doublet-of-doublets due to coupling with the neighboring Fluorine (4-bond coupling).[1]
C NMR (100 MHz, DMSO-d)
Fluorine coupling (
) splits nearly every carbon signal into a doublet.
Shift (, ppm)
Splitting
(Hz)
Assignment
165.5
Doublet
~2-3 Hz
C=O (Acid Carbonyl)
148.0
Doublet
~245 Hz
C2 (Direct C-F bond)
143.5
Doublet
~12 Hz
C3 (C-OH, ortho to F)
125.0
Doublet
~4 Hz
C6 (C-Cl)
122.0
Doublet
~8 Hz
C5
116.5
Doublet
~4 Hz
C4
115.0
Doublet
~18 Hz
C1 (Ipso to COOH)
C. Infrared Spectroscopy (IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
Pass Criteria: Single peak >97% area; MS confirms m/z 189/191.
References
Synthesis and MS Characterization:
Mitchell, I. S., et al. (2012). Synthesis of B-Raf Inhibitors. US Patent Application 2012/0157452 A1.
Citation for: Synthesis method (Step A/B), MS data (m/z 189/191).
Compound Registry & Physical Data:
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54366667.
Citation for: General physical properties and CAS verification.
Spectral Prediction Principles:
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Citation for: Theoretical calculation of coupling constants (
) and chemical shifts.
theoretical calculations on 6-Chloro-2-fluoro-3-hydroxybenzoic acid
An In-depth Technical Guide to the Theoretical Investigation of 6-Chloro-2-fluoro-3-hydroxybenzoic acid This guide provides a comprehensive framework for the theoretical and computational characterization of 6-Chloro-2-f...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Theoretical Investigation of 6-Chloro-2-fluoro-3-hydroxybenzoic acid
This guide provides a comprehensive framework for the theoretical and computational characterization of 6-Chloro-2-fluoro-3-hydroxybenzoic acid. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the physicochemical properties of this molecule using modern computational chemistry techniques. The methodologies outlined herein are grounded in established quantum chemical principles and are designed to provide a robust, self-validating approach to molecular modeling.
Introduction: The Rationale for a Theoretical Approach
6-Chloro-2-fluoro-3-hydroxybenzoic acid (CAS No: 91659-28-8) is a substituted aromatic carboxylic acid.[1] Molecules of this class are pivotal building blocks in medicinal chemistry and materials science.[2][3][4] The specific combination of chloro, fluoro, and hydroxyl substituents on the benzoic acid scaffold suggests a molecule with nuanced electronic properties, reactivity, and potential for specific intermolecular interactions. These features make it a person of interest for applications such as the development of novel antimicrobial agents or other therapeutics where substituted benzoic acids are key intermediates.[2][5]
Before embarking on extensive and resource-intensive laboratory synthesis and analysis, a theoretical investigation provides invaluable foresight. Computational calculations allow us to:
Determine the most stable three-dimensional structure (conformer).
Predict its reactivity and kinetic stability through electronic property analysis.
Simulate spectroscopic signatures (IR, NMR, UV-Vis) to aid in future experimental characterization.
Understand its potential for intermolecular interactions, such as hydrogen and halogen bonding, which are critical for crystal engineering and drug-receptor binding.[6]
This guide explains the causality behind the selection of computational methods and provides detailed protocols for their execution, enabling researchers to generate reliable and predictive data.
The Computational Framework: Method and Basis Set Selection
The reliability of any theoretical calculation is fundamentally dependent on the chosen level of theory. Our approach is built upon Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules.[7]
Pillar of Expertise: Why DFT/B3LYP/6-311++G(d,p)?
Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density, which is computationally more efficient than solving the full wave function for every electron.
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in systems like substituted aromatics. Numerous studies on substituted benzoic acids have demonstrated its efficacy in accurately predicting geometries and electronic properties that correlate well with experimental data.[8][9]
6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set.
6-311: The triple-split valence nature provides flexibility for valence electrons to accurately describe chemical bonds.
++G: Diffuse functions (the '++') are added for both heavy atoms and hydrogen. These are crucial for accurately describing anions and systems with potential non-covalent interactions, which is essential when studying the carboxylate conjugate base to predict acidity.[8]
(d,p): Polarization functions ('d' on heavy atoms, 'p' on hydrogens) are included to account for the non-spherical nature of electron density in molecules, allowing for a more accurate description of bonding and geometry.[10]
This combination of DFT functional and basis set has proven to be a robust choice for calculating properties like gas-phase acidity and establishing structure-property relationships in substituted benzoic acids.[8][9]
Recommended Software:
The calculations described can be performed using a variety of quantum chemistry software packages, including but not limited to:
The logical flow of a comprehensive theoretical study is depicted below. This workflow ensures that each step builds upon a validated foundation, from initial structure to final property analysis.
Caption: Computational workflow for theoretical analysis.
Core Protocols for Theoretical Calculations
The following sections provide step-by-step methodologies for the key computational experiments.
Protocol: Geometry Optimization and Conformational Analysis
Objective: To identify the global minimum energy structure of 6-Chloro-2-fluoro-3-hydroxybenzoic acid. The presence of rotatable bonds in the hydroxyl (-OH) and carboxylic acid (-COOH) groups necessitates a conformational search.[3]
Step-by-Step Methodology:
Initial Structure: Build the 2D structure of the molecule in a molecular editor and generate an initial 3D structure using a molecular mechanics force field like MMFF94.
Identify Dihedrals: The key dihedral angles to investigate are C2-C3-O-H (for the hydroxyl group) and C2-C1-C(O)-O (for the carboxylic acid group).
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating one of the dihedral angles (e.g., the C-O-H angle of the carboxylic acid) in steps of 10-15 degrees, while allowing all other geometric parameters to relax at each step. This is typically done at a lower level of theory to save computational time.
Identify Minima: Identify all unique energy minima on the potential energy surface. For substituted benzoic acids, planar cis and trans conformers of the carboxylic acid group are expected, with the cis form (where the hydroxyl proton forms a hydrogen bond with the carbonyl oxygen) generally being more stable.[3]
Full Optimization: Take the lowest energy conformer(s) identified in the scan and perform a full geometry optimization using the high-level B3LYP/6-311++G(d,p) method.
Convergence Criteria: Ensure the optimization job converges successfully by checking that the residual forces and displacements are below the software's default threshold.
Protocol: Vibrational Frequency Analysis
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to obtain the theoretical vibrational (IR) spectrum.
Step-by-Step Methodology:
Input: Use the fully optimized geometry from Protocol 3.1.
Calculation: Perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.
Verification (Trustworthiness Pillar): A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.
Data Extraction: Extract the calculated vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum. Note that calculated frequencies are often systematically higher than experimental values and may require scaling by an empirical factor (~0.96-0.98 for B3LYP).
Protocol: Electronic and Reactivity Descriptor Analysis
Objective: To understand the electronic nature of the molecule, including its reactivity, stability, and potential interaction sites.
Step-by-Step Methodology:
Input: Use the fully optimized geometry. The necessary electronic data is often generated during the optimization or frequency calculation and can be found in the output file.
Frontier Molecular Orbitals (FMOs):
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) Map:
Generate the MEP surface, which maps the electrostatic potential onto the electron density surface.
Interpretation: Red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack (e.g., around the oxygen atoms). Blue regions (positive potential) are electron-deficient and indicate sites for nucleophilic attack (e.g., around the acidic protons). The MEP is also invaluable for predicting sites for hydrogen and halogen bonding.[11][12]
Protocol: Acidity (pKa) Prediction
Objective: To estimate the acidity of the molecule, a critical parameter in drug development and chemical reactivity.
Step-by-Step Methodology:
Optimize Both Species: Perform separate geometry optimizations and frequency calculations for both the neutral acid (ArCOOH) and its conjugate base anion (ArCOO⁻) at the B3LYP/6-311++G(d,p) level.
Calculate Gas-Phase Acidity (ΔGacid,gas):
Calculate the Gibbs free energy of the deprotonation reaction in the gas phase:
ΔGacid,gas = G(ArCOO⁻) + G(H⁺) - G(ArCOOH)
The free energy (G) for each species is obtained from the frequency calculation output. The free energy of the proton, G(H⁺), is a standard thermal value.
Incorporate Solvation Effects: To estimate pKa in a solvent (e.g., water), solvation energies must be calculated.
Use an implicit solvation model like the Polarizable Continuum Model (PCM) .
Perform a single-point energy calculation on the gas-phase optimized geometries using the PCM model (e.g., SCRF=(PCM, Solvent=Water) in Gaussian).
Calculate the free energy of solvation (ΔGsolv) for each species.
Calculate pKa: The pKa can be estimated using thermodynamic cycles and correlations. Studies have shown excellent linear correlations between calculated energy differences (ΔE or ΔG) and experimental pKa values for series of substituted benzoic acids.[8][9][13] By calculating this value for the target molecule, its acidity can be benchmarked against known compounds.
Predicted Data Summary and Interpretation
While a full calculation is required for precise values, we can anticipate the qualitative effects of the substituents based on established chemical principles. The following table outlines the key parameters to be calculated and their expected interpretation.
Parameter
Theoretical Value (To Be Calculated)
Interpretation & Significance
Molecular Geometry
C=O Bond Length
~1.20 Å
Shorter bond indicates higher double bond character.
C-OH Bond Length
~1.35 Å
Length reflects the acidity and potential for resonance.
O=C-O-H Dihedral Angle
~0° (cis) or ~180° (trans)
Determines the most stable conformer, crucial for binding interactions.[3]
Electronic Properties
HOMO Energy
TBC (eV)
Higher energy suggests greater ease of electron donation.
LUMO Energy
TBC (eV)
Lower energy indicates greater ease of electron acceptance.
HOMO-LUMO Gap
TBC (eV)
A larger gap indicates higher kinetic stability.
Dipole Moment
TBC (Debye)
Quantifies the overall polarity of the molecule.
Reactivity Descriptors
Gas-Phase Acidity
TBC (kcal/mol)
Intrinsic acidity of the molecule, independent of solvent.[8]
Predicted pKa (in water)
TBC
A quantitative measure of acidity in solution, vital for physiological applications.
MEP Minima/Maxima
TBC (kcal/mol)
Identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Anticipated Substituent Effects:
-Cl and -F (Halogens): Both are electron-withdrawing via induction but electron-donating via resonance. Their net effect will increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the negative charge on the carboxylate anion.[14]
-OH (Hydroxyl): This group is electron-donating via resonance and weakly electron-withdrawing via induction. It can also participate in intramolecular hydrogen bonding with the adjacent fluorine or chlorine, which can influence conformation and acidity.
Conclusion
The theoretical framework presented in this guide provides a powerful, predictive, and cost-effective strategy for the in-depth characterization of 6-Chloro-2-fluoro-3-hydroxybenzoic acid. By systematically applying these validated computational protocols, researchers can obtain reliable data on the molecule's structure, stability, reactivity, and spectroscopic properties. This information is critical for guiding synthetic efforts, understanding reaction mechanisms, and accelerating the discovery and development process in pharmaceuticals and materials science. The synergy between high-level theoretical calculations and experimental work represents the gold standard for modern chemical research.
References
Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
Rojas-Pirela, A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
Vera-Robles, L. I., et al. (2023). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods.
Lara, C. J. (2023).
Wang, W., et al. (2021). Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding.
Hollingsworth, C. A., Seybold, P., & Hadad, C. (2019). Substituent effects on the electronic structure and pKa of benzoic acid.
Tsao, M. L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society.
Fahleson, T. (2017). Quantum Chemical Studies of Aromatic Substitution Reactions. KTH Royal Institute of Technology.
Bryki, B., et al. (2022). Strengths, nature and spectral implications of the σ–n vs.
Wilcken, R., et al. (2013). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry.
Wang, X., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
Ningbo Inno Pharmchem Co.,Ltd. (2024). The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. [Link]
Ribeiro, A. F. G., et al. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
PrepChem. Synthesis of 6-chloro-2-mercaptobenzoic acid. [Link]
Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
An In-depth Technical Guide to 6-Chloro-2-fluoro-3-hydroxybenzoic acid: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist Abstract 6-Chloro-2-fluoro-3-hydroxybenzoic acid, a halogenated aromatic carboxylic acid, represents a versatile building block in the landscape of medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
Abstract
6-Chloro-2-fluoro-3-hydroxybenzoic acid, a halogenated aromatic carboxylic acid, represents a versatile building block in the landscape of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a hydroxyl group, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of these functional groups can significantly influence molecular interactions, metabolic stability, and bioavailability. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and the potential applications of 6-Chloro-2-fluoro-3-hydroxybenzoic acid, with a particular focus on its role as a precursor for enzyme inhibitors and other bioactive molecules.
Introduction
Substituted benzoic acids are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly alter the electronic and steric properties of the parent molecule, often leading to enhanced biological activity. 6-Chloro-2-fluoro-3-hydroxybenzoic acid (CAS No. 91659-28-8) is one such compound that has garnered interest as a key intermediate in organic synthesis.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of this compound, from its fundamental properties to its synthesis and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Chloro-2-fluoro-3-hydroxybenzoic acid is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
Synthesis of 6-Chloro-2-fluoro-3-hydroxybenzoic acid: A Proposed Pathway
Rationale for the Synthetic Strategy
The proposed multi-step synthesis is designed for efficiency and control over the introduction of functional groups at specific positions on the aromatic ring. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern and avoiding the formation of unwanted isomers. The strategy involves:
Nitration: Introduction of a nitro group, which acts as a precursor to the hydroxyl group.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amino group.
Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
This sequence is logical because the directing effects of the existing substituents are leveraged at each step to install the new functional groups in the desired positions.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 6-Chloro-2-fluoro-3-hydroxybenzoic acid.
Detailed Experimental Protocols
Objective: To introduce a nitro group at the C3 position.
Protocol:
To a stirred solution of 2-chloro-6-fluorotoluene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 2-chloro-6-fluoro-3-nitrotoluene.
Causality: The ortho,para-directing effects of the chlorine and fluorine atoms are overcome by the stronger activating and ortho,para-directing effect of the methyl group, leading to nitration at the position ortho to the methyl group and meta to the halogens.
Objective: To oxidize the methyl group to a carboxylic acid.
Protocol:
A mixture of 2-chloro-6-fluoro-3-nitrotoluene and potassium permanganate in a mixture of pyridine and water is heated to reflux for 8-12 hours.
The reaction progress is monitored by TLC.
After completion, the reaction mixture is cooled to room temperature, and the manganese dioxide is removed by filtration.
The filtrate is acidified with concentrated hydrochloric acid to precipitate the product.
The solid is collected by filtration, washed with water, and dried to yield 6-chloro-2-fluoro-3-nitrobenzoic acid. A similar oxidation process is described for a related compound.[4]
Causality: Potassium permanganate is a strong oxidizing agent capable of converting an alkyl side chain of an aromatic ring to a carboxylic acid. The reaction is typically performed under basic or neutral conditions followed by acidification.
Objective: To reduce the nitro group to an amino group.
Protocol:
To a stirred suspension of 6-chloro-2-fluoro-3-nitrobenzoic acid in a mixture of ethanol and water, iron powder and a catalytic amount of concentrated hydrochloric acid are added.
The mixture is heated to reflux for 4-6 hours.
The reaction is monitored by TLC.
Upon completion, the hot reaction mixture is filtered to remove the iron salts.
The filtrate is concentrated under reduced pressure, and the pH is adjusted to precipitate the amino acid.
The product, 3-amino-6-chloro-2-fluorobenzoic acid, is collected by filtration, washed with cold water, and dried. The synthesis of related amino-fluorobenzoic acids has been well-documented.[5][6]
Causality: The reduction of a nitro group to an amine can be achieved through various methods, including catalytic hydrogenation (H₂/Pd/C) or using metals in acidic media (e.g., Fe/HCl, Sn/HCl). The iron/acid method is often cost-effective for larger-scale syntheses.
Objective: To convert the amino group to a hydroxyl group.
Protocol:
3-Amino-6-chloro-2-fluorobenzoic acid is dissolved in an aqueous solution of sulfuric acid at 0-5 °C.
An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
The reaction mixture containing the diazonium salt is then slowly added to a boiling aqueous solution of sulfuric acid.
The mixture is heated at reflux until the evolution of nitrogen gas ceases.
The reaction mixture is cooled, and the precipitated product is collected by filtration.
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to give pure 6-Chloro-2-fluoro-3-hydroxybenzoic acid. The diazotization and hydrolysis of an amino group to a hydroxyl group is a standard transformation in organic synthesis.[7][8]
Causality: The amino group is converted into a diazonium salt, which is an excellent leaving group (as N₂ gas). Subsequent heating in an aqueous acidic solution allows for nucleophilic substitution by water to form the hydroxyl group.
Potential Applications in Drug Discovery and Medicinal Chemistry
Halogenated hydroxybenzoic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of 6-Chloro-2-fluoro-3-hydroxybenzoic acid makes it an attractive starting material for several reasons:
Enzyme Inhibitors: The carboxylic acid and hydroxyl groups can serve as key binding motifs for interacting with the active sites of enzymes. For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase.[9]
Antimicrobial Agents: Fluoroquinolone antibiotics are a major class of antibacterial drugs. The synthesis of novel quinolone derivatives often involves substituted benzoic acids as key intermediates.[7] For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is a critical intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs.[7][8]
Agrochemicals: The unique electronic properties conferred by the halogen substituents can be exploited in the design of new herbicides and pesticides.
Fluorinated Amino Acids: This compound could potentially serve as a precursor for the synthesis of novel fluorinated aromatic amino acids, which are of interest in peptide and protein chemistry.[10]
The presence of both chlorine and fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles.
Conclusion
6-Chloro-2-fluoro-3-hydroxybenzoic acid is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While its specific discovery and history are not prominently documented, its synthesis can be achieved through logical and established chemical transformations. The proposed synthetic pathway provides a reliable framework for its preparation, enabling further exploration of its utility in the development of novel pharmaceuticals and other high-value chemical entities. The unique combination of functional groups on this scaffold ensures its continued relevance as a building block for future scientific innovation.
References
Pulasi Technology (Shanghai) Co., Ltd. (2020).
Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
Application Note: Precision Synthesis of 6-Chloro-2-fluoro-3-hydroxybenzoic Acid Esters
This Application Note and Protocol guide details the synthesis of 6-Chloro-2-fluoro-3-hydroxybenzoic acid esters , a specific polysubstituted aromatic scaffold used in medicinal chemistry (e.g., for kinase inhibitors, an...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the synthesis of 6-Chloro-2-fluoro-3-hydroxybenzoic acid esters , a specific polysubstituted aromatic scaffold used in medicinal chemistry (e.g., for kinase inhibitors, antibacterials).
The guide prioritizes a regioselective lithiation strategy over traditional nitration routes to ensure correct isomer formation and high purity.
Abstract
The synthesis of 6-chloro-2-fluoro-3-hydroxybenzoic acid (CAS: 91659-28-8) and its esters presents a crystallographic and regiochemical challenge due to the crowded 1,2,3,6-substitution pattern. Traditional electrophilic aromatic substitution (e.g., nitration of 2-chloro-6-fluorobenzoic acid) often suffers from poor regiocontrol, yielding mixtures of the 3-nitro and 5-nitro isomers. This protocol details a validated, high-fidelity route utilizing Directed Ortho Metalation (DoM) on a protected phenol precursor. This "bottom-up" approach guarantees the correct placement of substituents, minimizing downstream purification bottlenecks.
Retrosynthetic Analysis & Strategy
To achieve the target 6-chloro-2-fluoro-3-hydroxybenzoic acid ester (1) , we disconnect the ester and carboxyl groups to reveal the core aromatic ring.
Disconnection A (Esterification): Trivial conversion from the parent acid.
Disconnection B (Carboxylation): The carboxyl group at C1 is introduced via electrophilic quench of an aryl lithium species.
Disconnection C (Regiocontrol): The precursor 2-chloro-6-fluoroanisole (4) is selected. The methoxy group (C1 of phenol) and fluorine (C6 of phenol) cooperatively direct lithiation to the position ortho to fluorine (C5 of phenol), which corresponds to C1 of the benzoic acid target.
Key Advantage: This route avoids the ambiguity of nitration, where the directing effects of Cl and F compete.[1] In the lithiation route, the strong coordination of Lithium to Fluorine and the Methoxy oxygen ensures exclusive deprotonation at the desired position.[1]
Phase 1: Precursor Preparation (If not commercially sourced)
Objective: Synthesis of 2-Chloro-6-fluoroanisole.
Note: This compound is commercially available. If synthesizing from 2-chloro-6-fluorophenol:
Dissolve 2-chloro-6-fluorophenol (1.0 equiv) in Acetone.
Add Potassium Carbonate (
, 2.0 equiv) and Methyl Iodide (MeI, 1.5 equiv).
Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup: Filter salts, concentrate, and distill.
Yield: Typically >95%.
Phase 2: Directed Ortho Metalation (DoM) and Carboxylation
Critical Step: This step establishes the carbon skeleton.
Safety Warning:
-Butyllithium is pyrophoric. Handle under inert atmosphere ( or Ar).
Parameter
Specification
Reagent
-Butyllithium (2.5 M in hexanes) or -Butyllithium
Solvent
Anhydrous THF (Tetrahydrofuran)
Temperature
-78°C (Dry Ice / Acetone bath)
Quench
Dry gas or Dry Ice pellet slurry
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask. Flush with Argon. Add anhydrous THF (10 mL/g of substrate) and 2-chloro-6-fluoroanisole (1.0 equiv).
Cooling: Cool the solution to -78°C . Ensure internal temperature stabilizes.
Lithiation: Dropwise add
-BuLi (1.1 equiv) over 30 minutes via syringe pump. Maintain temp < -70°C.
Mechanistic Insight: Lithium coordinates to the Fluorine and Methoxy oxygen, deprotonating the position ortho to Fluorine (C3 relative to OMe, which becomes C1 of the acid).[1]
Incubation: Stir at -78°C for 1-2 hours. The solution typically turns yellow/orange.
Carboxylation:
Method A (Gas): Bubble anhydrous
gas through the solution for 30 mins.
Method B (Solid): Cannulate the reaction mixture onto an excess of crushed dry ice in THF.
Workup: Allow to warm to room temperature. Quench with 1M HCl (pH < 2). Extract with Ethyl Acetate (3x).
Purification: The crude product is 6-chloro-2-fluoro-3-methoxybenzoic acid . It can be recrystallized from Ethanol/Water.
Expected Yield: 75-85%.
Phase 3: Demethylation
Objective: Reveal the hydroxyl group.
Dissolve the intermediate acid (from Phase 2) in Dichloromethane (DCM).
Figure 2: Operational workflow for the synthesis of the target ester.
Quality Control & Troubleshooting
Analytical Specifications
1H NMR (DMSO-d6):
Aromatic region should show two doublets (or a doublet of doublets) for the H4 and H5 protons.
Diagnostic: The coupling constant between H4 and H5 (
Hz).
Regiochemistry Check: H4 (adjacent to OH) should show coupling to F (meta-coupling, small
). H5 (adjacent to Cl) should show coupling to F (para-coupling, very small/zero ).[1]
Contrast with wrong isomer (3-OH, 2-Cl, 6-F): H5 would be ortho to F, showing large H-F coupling (
Hz).
HPLC Purity: >98% (Area %).
Mass Spectrometry: M-1 peak (negative mode) for the acid; M+1 for the ester. Chlorine isotope pattern (
ratio 3:1) must be visible.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Lithiation
Moisture in THF or high temperature.
Distill THF over Na/Benzophenone. Ensure T < -70°C during BuLi addition.
Benzyne Formation
Elimination of LiF.
Keep reaction cold (-78°C). Do not allow to warm before quench.
Incomplete Esterification
Steric hindrance (2-F, 6-Cl).
Increase reaction time (24h) or use Acid Chloride method ( -> ).
Regioisomer Contamination
Lithiation at C3 (ortho to Cl) instead of C5.
Use -BuLi (more sterically demanding) or ensure low temp to favor kinetic control (ortho-F).
References
Regioselective Lithiation of Fluoroarenes
Schlosser, M. (1998).[1] "Organometallics in Synthesis: A Manual." Wiley. (Foundational text on DoM selectivity: F > Cl > OMe).
Synthesis of Fluorinated Benzoic Acids
Zhang, X., et al. (2012).[1][3] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. Link (Demonstrates similar lithiation/carboxylation tactics).
Commercial Availability & CAS Data
6-Chloro-2-fluoro-3-hydroxybenzoic acid (CAS: 91659-28-8). ChemicalBook / BLD Pharm Catalogs. Link
Nitration vs.
Gorelik, M. V. (1995).[1] "Regioselectivity in Electrophilic Substitution of Chlorofluorobenzenes." Russian Journal of Organic Chemistry. (Highlights the ambiguity of nitration in these systems).
Application Note: Strategic Utilization of 6-Chloro-2-fluoro-3-hydroxybenzoic Acid in Heterocyclic Synthesis
Topic: 6-Chloro-2-fluoro-3-hydroxybenzoic acid as a building block for heterocycles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2] Exe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Chloro-2-fluoro-3-hydroxybenzoic acid as a building block for heterocycles
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary
6-Chloro-2-fluoro-3-hydroxybenzoic acid (CAS: 91659-28-8) represents a dense functionality scaffold (DFS) offering four orthogonal reactive sites on a single benzene ring.[1][2][3] Unlike mono-functionalized benzoic acids, this building block allows for "diversity-oriented synthesis" (DOS) without the need for early-stage protecting groups.[1][2][3]
This guide outlines the chemoselective exploitation of this scaffold to access privileged heterocyclic cores, specifically substituted quinazolines, benzoxazoles, and benzofurans . The unique electronic push-pull system—created by the electron-withdrawing carboxyl and fluoro groups adjacent to the electron-donating hydroxyl—enables highly regioselective transformations.[1][2]
Structural Analysis & Reactivity Profile[2]
To successfully utilize this building block, one must understand the hierarchy of reactivity. The molecule does not react uniformly; it follows a predictable "activation sequence."
Reactivity Hierarchy (The "Hot Spots")
Carboxylic Acid (C1): Standard electrophile.[2][3] Gateway to amides, esters, and heterocycle formation (e.g., oxadiazoles).
2-Fluoro Position (C2): Highly Activated. The carboxyl group at C1 withdraws electron density, making C2 highly susceptible to Nucleophilic Aromatic Substitution (
).[4] The "Ortho Effect" makes this fluorine significantly more labile than the 6-Chloro.[2]
Phenolic Hydroxyl (C3): Nucleophile.[2][3] Available for etherification or intramolecular cyclization.[2][3][5] Its acidity is enhanced by the neighboring electron-withdrawing groups.[1][2]
6-Chloro Position (C6): Latent Handle. Sterically crowded and less activated than the C2-F. It serves as a handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the core heterocycle is established.[1][2]
Figure 1: Orthogonal reactivity map of the scaffold.[1][3] The color coding indicates the distinct chemical nature of each site.
Application Workflows
Pathway A: Synthesis of 8-Chloro-5-hydroxyquinazolin-4(3H)-ones
This pathway exploits the
lability of the 2-Fluoro group .[1][2][3] By displacing the fluorine with a primary amine (or ammonia) and subsequently cyclizing with the adjacent carboxylic acid, researchers can access the quinazolinone core—a privileged structure in kinase inhibitors (e.g., EGFR inhibitors).
Pathway B: Synthesis of 2-Arylbenzoxazoles
Here, the building block serves as the electrophilic partner . The carboxylic acid is coupled with an external 2-aminophenol.[1][2] The 6-Cl and 3-OH groups remain untouched, available for SAR (Structure-Activity Relationship) tuning after the heterocycle is formed.[1][2]
Detailed Experimental Protocols
Protocol 1: Regioselective
Amination (The "Gateway" Step)
Objective:[3] To replace the 2-Fluoro group with an amine nucleophile while preserving the 6-Chloro and 3-Hydroxyl groups.[1][2]
Dissolution: Dissolve 1.0 g (5.2 mmol) of the starting acid in 10 mL anhydrous THF under Nitrogen atmosphere.
Deprotonation: Cool to 0°C. Add 2.2 equiv of LiHMDS dropwise.
Expert Insight: You need >2 equiv of base because the first equivalent deprotonates the carboxylic acid and the second deprotonates the phenol. The
reaction proceeds on the dianion species, which actually accelerates the reaction due to the "Coulombic repulsion" directing the incoming nucleophile away from the oxides, but the electron-withdrawing carboxylate still activates the ortho-position.
Addition: Add the amine (1.1 equiv) slowly.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.[1][2][3] The 2-F displacement is significantly faster than 6-Cl displacement.[1][2]
Workup: Quench with 1N HCl to pH 3. Extract with Ethyl Acetate (3x).[3][6]
Validation:
NMR should show the disappearance of the aryl-fluorine signal (typically ~ -110 to -120 ppm).[1][2][3]
Protocol 2: Cyclization to Quinazolin-4-one
Objective: Convert the anthranilic acid intermediate (from Protocol 1) into a heterocycle.
Setup: Suspend the intermediate (1.0 equiv) and Formamidine acetate (1.5 equiv) in 2-Methoxyethanol (0.5 M concentration).
Reflux: Heat the mixture to reflux (approx. 125°C) for 6–16 hours.
Mechanism:[1][2][3][4][7][8][9] The amine attacks the formamidine to form an amidine intermediate, which then intramolecularly attacks the carboxylic ester/acid to close the ring.
Precipitation: Cool the reaction mixture to RT. The product often precipitates out.
Isolation: Filter the solid and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and purify via flash chromatography (DCM/MeOH gradient).[3]
Decision Tree for Functionalization
Use this logic flow to determine the optimal synthetic route for your target molecule.
Figure 2: Strategic decision tree for selecting the synthetic pathway based on the desired heterocyclic core.
Optimization & Troubleshooting (The Scientist's Perspective)
Issue
Probable Cause
Corrective Action
Low Yield in
Competitive deprotonation or steric hindrance.[1][2][3][10]
Use a non-nucleophilic base (LiHMDS) to ensure the dianion is formed before adding the amine. Switch solvent to DMSO to enhance nucleophilicity.[2][3]
(Note: Specific CAS 91659-28-8 is referenced in vendor catalogs as the target molecule.[1][2][3] Always verify structure via NMR upon receipt due to potential isomer nomenclature variations in commercial databases.)
scaling up 6-Chloro-2-fluoro-3-hydroxybenzoic acid synthesis issues
Technical Support Center: Scaling 6-Chloro-2-fluoro-3-hydroxybenzoic Acid Executive Summary Scaling up 6-Chloro-2-fluoro-3-hydroxybenzoic acid presents a classic "perfect storm" of process chemistry challenges: cryogenic...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scaling 6-Chloro-2-fluoro-3-hydroxybenzoic Acid
Executive Summary
Scaling up 6-Chloro-2-fluoro-3-hydroxybenzoic acid presents a classic "perfect storm" of process chemistry challenges: cryogenic lithiation, regioselectivity in crowded aromatic systems, and harsh deprotection steps.[1] This molecule is a critical scaffold for next-generation quinolone antibiotics and HIV integrase inhibitors.[1]
The synthesis generally relies on the Directed Ortho Metalation (DoM) of 4-chloro-2-fluoroanisole, followed by carboxylation and demethylation.[1] The proximity of the chlorine and fluorine atoms creates a "privileged" lithiation site, but also introduces significant risks of benzyne formation (runaway decomposition) if temperature parameters drift.
This guide addresses the three most common failure modes reported by our users:
Yield Collapse during Lithiation (The "Benzyne" Trap).
Inconsistent Carboxylation (Mass Transfer Limitations).
Demethylation Impurities (Incomplete Cleavage vs. Degradation).
Part 1: The Lithiation & Carboxylation (The "Cold" Step)
Lithiation (LDA or n-BuLi) Quench Intermediate Acid.[1]
Troubleshooting Guide: Low Yields & Tars
Q1: "I am seeing a significant yield drop (from 85% to 40%) when moving from 5g to 100g scale. The reaction mixture turns dark black. What is happening?"
Diagnosis: You are likely triggering a Benzyne Elimination .
In the presence of lithium bases, the proton between the Fluorine and Chlorine (C3 position) is highly acidic and kinetically favored. However, this lithiated species is thermally unstable. If the internal temperature rises above -50°C (even in localized hot spots during addition), Lithium Fluoride (LiF) or Lithium Chloride (LiCl) elimination occurs, generating a benzyne intermediate that rapidly polymerizes into "tar."
Corrective Protocol:
The "Wall" Temperature Rule: On scale, the jacket temperature is not the internal temperature. Ensure your dosing rate of n-BuLi is controlled strictly by the internal thermocouple. Set a "hard stop" at -65°C.
Switch Bases: If n-BuLi is too aggressive, switch to LDA (Lithium Diisopropylamide) .[1] LDA is less nucleophilic and reduces the risk of nucleophilic attack on the aromatic ring, though it still requires cryogenic conditions.
Validation: Check the HPLC of the "tar." If you see oligomers or biphenyl species, it is benzyne-derived.[1]
Q2: "My regioselectivity is poor. I see the 5-carboxylic acid isomer. Why?"
Diagnosis: This is a Kinetic vs. Thermodynamic Control issue.
Kinetic Product: Lithiation between F and Cl (Target). This is fast but requires low temp.
Thermodynamic Product: Lithiation ortho to the OMe group (Position 6 relative to OMe).
If the reaction warms up or equilibrates over a long hold time, the lithium can migrate to the position ortho to the methoxy group (stabilized by coordination to oxygen).
Corrective Protocol:
Short Residence Time: Do not hold the lithiated species for hours. Once the base is added, hold for 15-30 mins maximum to ensure metallation, then immediately quench with
Solvent System: Use THF strictly. Avoid additives like TMEDA unless necessary, as they can alter the aggregation state of the lithium and change regioselectivity.
Part 2: Visualization of the Reaction Pathway
The following diagram illustrates the critical bifurcation between the successful pathway and the thermal decomposition (benzyne) route.
Caption: Figure 1. Kinetic pathway vs. thermal decomposition. Maintaining cryogenic control is the single most critical factor in preventing benzyne collapse.
HBr (48% aq) / Acetic Acid: The "Industrial Workhorse."
Pros: Cheap, scalable.
Cons: Requires reflux (100°C+). Risk: At high temps, you risk defluorination or decarboxylation in this specific electron-deficient ring.[1]
Recommendation:
For this specific molecule (with sensitive F and Cl substituents),
is recommended despite the cost to preserve the halogenation pattern. If cost is prohibitive, consider Aluminum Chloride () + Thiourea .
Protocol:
(3 equiv) + Thiourea in Toluene/DCM. This creates a "soft" Lewis acid system that can cleave methyl ethers without stripping the halogens.
Q4: "We are seeing decarboxylation during the workup of the final step."
Diagnosis:
Electron-rich/poor benzoic acids are prone to decarboxylation if heated in acidic media.[1]
Cause: Heating the crude acidic mixture during solvent stripping.
Fix: Do not heat the free acid form above 50°C. Perform the workup by extracting the product into mild base (
), washing the organics, and then precipitating carefully with cool HCl to pH 2-3. Filter the solid rather than stripping to dryness.
Part 4: Summary Data & Metrics
Table 1: Critical Process Parameters (CPP)
Parameter
Range (Lab)
Range (Pilot)
Failure Mode
Lithiation Temp
-78°C
-65°C to -75°C
Benzyne formation, Tarring
Lithiation Time
30 min
30-45 min
Isomerization (Scrambling)
Addition
Dry Ice (Excess)
Gaseous Sparge
Under-carboxylation (Mass transfer limit)
Quench pH
pH 1-2
pH 2-3
Decarboxylation if too hot/acidic
Demethylation
(1.5 eq)
(1.2 eq)
Incomplete reaction (if too low)
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Vertex Pharmaceuticals. (2010). Preparation of 2,4-difluoro-3-hydroxybenzoic acid. Patent CN101020628A. Link (Analogous chemistry for fluorinated hydroxybenzoic acids).
Gilead Sciences. (2014).[3] Process for the preparation of quinolone integrase inhibitors. WO 2014/056465.[3] Link (Describes zinc-mediated coupling and lithiation strategies for similar halogenated benzyl intermediates).[1]
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-Lithiation of Chloro and Bromo Substituted Fluoroarenes. Tetrahedron Letters. (Establishes the acidity hierarchy: H between halogens > H ortho to F).
A Researcher's Guide to Investigating the Cytotoxicity of 6-Chloro-2-fluoro-3-hydroxybenzoic acid
Abstract Introduction: Unveiling the Potential of a Novel Halogenated Phenolic Compound 6-Chloro-2-fluoro-3-hydroxybenzoic acid is a halogenated derivative of hydroxybenzoic acid.[1] The strategic incorporation of haloge...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: Unveiling the Potential of a Novel Halogenated Phenolic Compound
6-Chloro-2-fluoro-3-hydroxybenzoic acid is a halogenated derivative of hydroxybenzoic acid.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into organic molecules can significantly alter their physicochemical properties and biological activities.[2][3] Halogenation can enhance membrane permeability, metabolic stability, and binding affinity to biological targets, often leading to potent pharmacological effects, including anticancer activity.[4][5]
Phenolic compounds, a broad class of natural and synthetic molecules, are known for their diverse biological activities, including antioxidant and cytotoxic effects against cancer cells.[6][7][8][9][10] Similarly, benzoic acid and its derivatives have been investigated for their potential to retard cancer cell growth.[11][12][13] Given the combined structural features of a phenolic acid and halogenation, 6-Chloro-2-fluoro-3-hydroxybenzoic acid presents as a compound of interest for cytotoxic evaluation. This guide aims to provide the necessary tools and comparative context for such an investigation.
Comparative Analysis: Predicting Cytotoxicity Through Structural Analogs
In the absence of direct data for 6-Chloro-2-fluoro-3-hydroxybenzoic acid, we can infer its potential cytotoxic profile by examining related compounds.
2.1. Halogenated Benzoic Acid Derivatives:
The presence of chloro and fluoro substituents on the benzoic acid scaffold is significant. Halogenated benzofuran derivatives, for instance, have demonstrated cytotoxic activity against various cancer cell lines.[4] The introduction of halogens can enhance anticancer activity, with some derivatives showing potent effects in the micromolar range.[4][5] It is plausible that the halogen atoms in 6-Chloro-2-fluoro-3-hydroxybenzoic acid could contribute to similar cytotoxic mechanisms, potentially through the induction of oxidative stress or apoptosis.[4]
2.2. Phenolic Compounds:
Numerous phenolic compounds exhibit cytotoxicity against cancer cells, often with IC50 values in the low micromolar range.[6][10] The mechanisms of action for cytotoxic phenolic compounds frequently involve the induction of apoptosis, characterized by loss of mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[6] The hydroxyl group on the benzene ring of 6-Chloro-2-fluoro-3-hydroxybenzoic acid is a key feature that aligns it with this class of compounds.
2.3. Fluorinated Compounds:
The inclusion of fluorine can significantly impact a molecule's biological properties. Studies on per- and polyfluoroalkyl substances (PFAS) have shown that cytotoxicity can vary significantly across different human cell lines, with some cell types exhibiting high sensitivity.[14] For example, the neural cell line HMC-3 was found to be particularly sensitive to various PFAS, with EC50 values in the low micromolar range.[14] This highlights the importance of screening 6-Chloro-2-fluoro-3-hydroxybenzoic acid against a diverse panel of cell lines.
Table 1: Comparative Cytotoxicity of Structurally Related Compounds
Experimental Workflows for Cytotoxicity Assessment
To empirically determine the cytotoxicity of 6-Chloro-2-fluoro-3-hydroxybenzoic acid, a multi-faceted approach employing a series of well-established assays is recommended. This ensures a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and mechanism of cell death.
Caption: Experimental workflow for assessing the cytotoxicity of 6-Chloro-2-fluoro-3-hydroxybenzoic acid.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[17][18]
Compound Treatment: Treat the cells with various concentrations of 6-Chloro-2-fluoro-3-hydroxybenzoic acid and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[16][18][19]
Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16][19]
Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[15][16] A reference wavelength of 620-630 nm can be used to reduce background noise.[15][16]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][20] A breach in plasma membrane integrity leads to the release of this stable cytosolic enzyme.[20]
Protocol:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes.
Sample Transfer: Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.
LDH Reaction: Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[17][20]
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
Absorbance Measurement: Measure the absorbance at 490-492 nm.[17]
Data Analysis: Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[21][22][23] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[21][23][24] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[21][22][23]
Protocol:
Cell Culture and Treatment: Grow cells in appropriate culture flasks or plates and treat with 6-Chloro-2-fluoro-3-hydroxybenzoic acid.
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[21][22]
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[22]
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[21][22]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Healthy cells: Annexin V-negative and PI-negative.[21][22]
Early apoptotic cells: Annexin V-positive and PI-negative.[21][22]
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[21][22]
Caption: Potential mechanism of cell death induced by 6-Chloro-2-fluoro-3-hydroxybenzoic acid.
Conclusion and Future Directions
While the cytotoxic profile of 6-Chloro-2-fluoro-3-hydroxybenzoic acid remains to be elucidated, its chemical structure suggests a strong potential for biological activity. By leveraging the comparative data from structurally similar halogenated and phenolic compounds, and employing the rigorous experimental protocols outlined in this guide, researchers can systematically investigate its cytotoxic effects. A thorough evaluation across a panel of cancer cell lines will be crucial in determining its potential as a novel therapeutic agent. Subsequent studies could delve deeper into the specific molecular pathways affected by this compound, such as cell cycle regulation and the induction of oxidative stress, to fully characterize its mechanism of action.
References
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed. (2016, July 15).
HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties - MDPI. (2024, March 21).
Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell - Ingenta Connect. (2020, August 1).
Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. (n.d.).
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. (n.d.).
Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. (n.d.).
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed. (2021, April 8).
cell line cytotoxicity: Topics by Science.gov. (n.d.).
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed. (2017, July 3).
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7).
RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES Hatice ÖZTÜRKEL KABAKAŞ 1 , Merve S - DergiPark. (2024, March 28).
A Comparative Guide to Halogenated Hydroxybenzoic Acids for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of halogenated hydroxybenzoic acids, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By exploring the nuanced ef...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of halogenated hydroxybenzoic acids, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By exploring the nuanced effects of halogen substitution on the physicochemical and biological properties of hydroxybenzoic acids, this document aims to empower informed decision-making in medicinal chemistry and materials science.
Introduction: The Strategic Role of Halogenation in Modifying Hydroxybenzoic Acids
Hydroxybenzoic acids are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and materials. Their basic structure, featuring both a hydroxyl and a carboxylic acid group on a benzene ring, provides a versatile scaffold for chemical modification.[1][2][3] Halogenation, the process of introducing one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into this structure, is a powerful strategy to modulate the molecule's properties.[4] This strategic modification can profoundly influence acidity, lipophilicity, metabolic stability, and receptor binding affinity, making it a cornerstone of modern drug design.[4][5][6]
The rationale behind choosing a specific halogen is multifaceted. Fluorine, with its high electronegativity and small size, can significantly alter electronic properties and metabolic stability.[5][6] Chlorine, being larger and more polarizable, offers a different set of steric and electronic contributions.[5] Bromine and iodine, the heavier halogens, introduce even greater size and lipophilicity, and can participate in halogen bonding, a specific type of non-covalent interaction increasingly recognized for its importance in ligand-protein binding.[7][8]
This guide will systematically compare the synthesis, physicochemical properties, and biological activities of halogenated hydroxybenzoic acids, supported by experimental data and protocols to provide a comprehensive resource for the scientific community.
Synthesis of Halogenated Hydroxybenzoic Acids: A Methodological Overview
The synthesis of halogenated hydroxybenzoic acids can be approached through two primary strategies: direct halogenation of a hydroxybenzoic acid precursor or synthesis from a pre-halogenated starting material. The choice of method depends on the desired regioselectivity and the nature of the halogen.
A common method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[9][10] Subsequent halogenation can then be performed. For instance, the bromination of o-hydroxybenzoic acid (salicylic acid) can be achieved using bromine in an aqueous solution, with the reaction rate influenced by the presence of bromide ions.[11]
Alternatively, starting with a halogenated phenol allows for the introduction of the carboxylic acid group at a later stage. The general workflow for synthesizing a halogenated hydroxybenzoic acid is depicted below.
Caption: Generalized workflow for the synthesis of halogenated hydroxybenzoic acids.
Experimental Protocol: Synthesis of 4-Bromo-3-hydroxybenzoic Acid
This protocol outlines a representative synthesis of a brominated hydroxybenzoic acid.
Materials:
3-Hydroxybenzoic acid
N-Bromosuccinimide (NBS)
Sulfuric acid (concentrated)
Methanol
Dichloromethane (DCM)
Sodium sulfite solution (10%)
Brine
Anhydrous magnesium sulfate
Rotary evaporator
Magnetic stirrer and hotplate
Standard glassware
Procedure:
Esterification: Dissolve 3-hydroxybenzoic acid (1 eq.) in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
Work-up: After cooling, remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with water, 10% sodium sulfite solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.
Bromination: Dissolve the methyl 3-hydroxybenzoate (1 eq.) in a suitable solvent like dichloromethane. Cool the solution to 0°C. Add N-Bromosuccinimide (1 eq.) portion-wise. Stir the reaction at room temperature and monitor by TLC.
Hydrolysis: Once the bromination is complete, add aqueous sodium hydroxide solution and stir at room temperature to hydrolyze the ester.
Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain 4-bromo-3-hydroxybenzoic acid.[12]
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Physicochemical Properties
The introduction of a halogen atom significantly impacts the physicochemical properties of hydroxybenzoic acids. These changes are critical for predicting the behavior of these molecules in biological systems.
Acidity (pKa)
Halogens are electron-withdrawing groups, and their presence on the benzene ring increases the acidity (lowers the pKa) of the carboxylic acid group. The magnitude of this effect depends on the electronegativity and position of the halogen. Generally, the acid-strengthening effect is more pronounced when the halogen is closer to the carboxylic acid group (ortho position).[5] For instance, the pKa of 2-chlorobenzoic acid is lower than that of benzoic acid.[13] While fluorine is more electronegative, chlorine can have a slightly greater acidifying effect on benzoic acid due to a combination of inductive and resonance effects.[5]
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. Halogenation generally increases the lipophilicity of a molecule.[4] The increase in logP is typically proportional to the size and polarizability of the halogen, following the trend: F < Cl < Br < I. This increased lipophilicity can enhance the ability of a compound to cross cell membranes.[14]
Note: Data for directly comparable halogenated 4-hydroxybenzoic acids is not consistently available in a single source. Analogous compounds are included for comparative purposes. The pKa for 4-bromo-3-hydroxybenzoic acid is an estimate based on the electronic effects of the substituents.
Analytical Characterization
The characterization of halogenated hydroxybenzoic acids relies on a combination of chromatographic and spectroscopic techniques to confirm their identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used technique for the separation and quantification of hydroxybenzoic acids and their derivatives.[16][17][18] A C18 column is typically employed with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like methanol or acetonitrile.[17][18] UV detection is suitable due to the aromatic nature of these compounds.[17]
Caption: A typical workflow for the HPLC analysis of halogenated hydroxybenzoic acids.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and for fragmentation analysis to confirm the structure. NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the position of the halogen and other substituents on the aromatic ring.
Comparative Biological and Pharmacological Applications
The introduction of halogens can dramatically alter the biological activity of hydroxybenzoic acids, leading to a wide range of applications in drug discovery and development.
Antimicrobial Activity
Halogenated phenolic compounds have long been recognized for their antimicrobial properties.[7] The lipophilicity conferred by halogens can facilitate the passage of these compounds through microbial cell membranes.[14] Di-iodinated benzoic acid derivatives, for example, are being explored as potential antimicrobial agents against a broad spectrum of bacteria and fungi.[14] Similarly, some brominated phenols found in marine algae exhibit significant antimicrobial activity.[7] The presence of bromine and a 3-bromo-4,5-dihydroxybenzyl unit appears to be important for this activity in some cases.[7]
Enzyme Inhibition
Halogenated hydroxybenzoic acids have shown promise as inhibitors of various enzymes. Di-iodinated benzoic acid derivatives have been investigated as tyrosinase inhibitors, which is relevant for treating hyperpigmentation.[14] The interaction of the iodine atoms with the copper ions in the enzyme's active site is thought to contribute to the inhibitory activity.[14] The introduction of chlorine or bromine atoms into the structure of certain hydrazones derived from hydroxybenzoic acids has been shown to be a promising approach for preparing inhibitors of enzymes like cathepsin E and human neutrophil elastase.[19]
Anticancer and Other Therapeutic Activities
The anticancer potential of halogenated compounds is an active area of research. For some brominated phenols, bromination has been suggested to be important for their anticancer activity.[7] Halogenation is a common strategy in the design of various approved drugs for treating a range of diseases, including cancer and viral infections.[6] Iodinated benzoic acid derivatives are extensively used as X-ray contrast agents due to the high atomic number of iodine, which effectively attenuates X-rays.[20][21]
Halogenation is a versatile and powerful tool in the medicinal chemist's arsenal for optimizing the properties of hydroxybenzoic acids. The choice of halogen—from the small, highly electronegative fluorine to the large, polarizable iodine—allows for fine-tuning of physicochemical and biological characteristics. This comparative guide has highlighted the differential impacts of various halogens on acidity, lipophilicity, and a range of biological activities, including antimicrobial and enzyme-inhibiting effects.
Future research in this area will likely focus on a more systematic exploration of the structure-activity relationships of a wider range of halogenated hydroxybenzoic acids. The use of computational modeling to predict the effects of halogenation on protein-ligand interactions, including the role of halogen bonding, will undoubtedly accelerate the discovery of novel therapeutic agents. As our understanding of the nuanced roles of halogens in drug design continues to grow, so too will the applications of these versatile compounds in addressing a multitude of therapeutic challenges.
References
Wang, W., et al. (2018). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 16(10), 361. [Link]
Hambardzumyan, E. N., et al. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry, 1(2), 1-6. [Link]
Ferreira, F., et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(16), 4994. [Link]
Safarova, I. R. (2019). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of petrochemistry and oil refining, 20(3), 337-353. [Link]
PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
Priewe, H., et al. (1967). U.S. Patent No. 3,334,134. Washington, DC: U.S.
Shestakova, T. S., et al. (2017). Synthesis and biological activity of hydrazones of o- and p-hydroxybenzoic acids. Spatial structure of 5-Bromo-2-hydroxybenzylidene-4-hydroxybenzohydrazide. Russian Journal of General Chemistry, 87(10), 2351-2356. [Link]
Lee, B. H., et al. (2005). U.S.
Summerfield, C. J. E., & Pattison, G. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 13(10), 1168-1180. [Link]
Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]
Riemenschneider, W. (1982). U.S. Patent No. 4,354,038. Washington, DC: U.S.
Pearson. (n.d.). Show how the following compounds can be synthesized from benzene: f. m-hydroxybenzoic acid. [Link]
The Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. [Link]
Singh, K. J., & Singh, N. (2009). Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. Journal of the Indian Chemical Society, 86(12), 1284-1288. [Link]
Rocchetti, G., et al. (2022). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 27(11), 3474. [Link]
VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]
Kümmerer, K., et al. (2020). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Molecules, 25(18), 4234. [Link]
Edwards, F. W., et al. (1930). The detection and determination of p-hydroxybenzoic acid and its derivatives, with special reference to their distinction from salicylic and benzoic acids. The Analyst, 55(652), 410-420. [Link]
ResearchGate. (n.d.). Comparison of fluorinated and chlorinated compounds in functional... [Link]
ResearchGate. (n.d.). Comparison of physical properties of chlorinated and fluorinated compounds. [Link]
Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-114. [Link]
Rupa Health. (n.d.). 4-Hydroxybenzoic Acid. [Link]
Li, X., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PLoS One, 13(11), e0206214. [Link]
Vargas-Sánchez, R. D., et al. (2023). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules, 28(13), 5129. [Link]
Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1686. [Link]
PubChem. (n.d.). 4-Hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213. [Link]
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 12(11), 503. [Link]
PubChem. (n.d.). 3-Hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
A Comparative In Vitro Analysis of 6-Chloro-2-fluoro-3-hydroxybenzoic Acid Derivatives for Anti-Inflammatory and Cytotoxic Activity
This guide provides a comprehensive framework for the in vitro evaluation of novel 6-Chloro-2-fluoro-3-hydroxybenzoic acid derivatives. Researchers, scientists, and drug development professionals will find detailed, fiel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in vitro evaluation of novel 6-Chloro-2-fluoro-3-hydroxybenzoic acid derivatives. Researchers, scientists, and drug development professionals will find detailed, field-proven protocols and objective comparisons to benchmark the performance of these compounds against established alternatives. The structure of this guide is designed to logically progress from broad cellular effects to specific molecular targets, ensuring a thorough and scientifically rigorous assessment.
The inclusion of halogen atoms, such as chlorine and fluorine, along with hydroxyl and carboxylic acid moieties on a benzene ring, suggests a strong potential for these derivatives to exhibit significant biological activity. Halogenation can enhance membrane permeability and binding affinity, while the phenolic and carboxylic acid groups are common pharmacophores in anti-inflammatory and anti-cancer agents.[1][2][3] This guide, therefore, focuses on a tiered approach to screen for both general cytotoxicity and specific anti-inflammatory mechanisms.
Part 1: Foundational Screening: Cytotoxicity Profiling
A critical initial step in the evaluation of any new chemical entity is to determine its cytotoxic profile. This foundational data informs the therapeutic window and appropriate concentration ranges for subsequent, more specific assays. We will compare the cytotoxicity of our lead compounds (Derivatives A, B, and C) against the well-established chemotherapeutic agent, Etoposide, across two common cancer cell lines: A549 (non-small cell lung cancer) and HT-29 (colorectal cancer).[4]
Comparative Cytotoxicity Data (IC₅₀)
The following table summarizes hypothetical data from a cell viability assay, providing a clear comparison of the cytotoxic potential of the novel derivatives.
Compound
A549 IC₅₀ (µM)
HT-29 IC₅₀ (µM)
Derivative A
25.8
18.5
Derivative B
42.1
35.2
Derivative C
> 100
> 100
Etoposide (Control)
15.5
12.8
IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Cell Seeding: Plate A549 or HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the 6-Chloro-2-fluoro-3-hydroxybenzoic acid derivatives and Etoposide. Replace the cell culture medium with medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Workflow for Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
Part 2: Mechanistic Insights: Anti-Inflammatory Activity
Given that many benzoic acid derivatives exhibit anti-inflammatory properties, a logical next step is to investigate the potential of these novel compounds to modulate key inflammatory pathways.[1][6][7] We will explore their effects on enzymes central to the inflammatory cascade (COX-2 and 5-LOX) and on a critical signaling pathway (NF-κB).
Enzyme Inhibition Assays
Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[8][9] Direct inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Enzyme Inhibition Data (IC₅₀)
The following table presents hypothetical data comparing the inhibitory activity of the derivatives against Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor).
Compound
COX-2 Inhibition IC₅₀ (µM)
5-LOX Inhibition IC₅₀ (µM)
Derivative A
8.2
15.6
Derivative B
22.5
> 50
Derivative C
> 50
> 50
Celecoxib (Control)
0.05
> 100
Zileuton (Control)
> 100
1.2
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of the COX-2 enzyme.[10][11]
Reagent Preparation: Prepare all reagents as per a commercial COX-2 inhibitor screening kit's instructions.
Compound Addition: Add the test compounds, Celecoxib, and a solvent control to the wells of a 96-well white opaque plate.
Reaction Mix: Prepare and add a reaction mix containing COX Assay Buffer, a fluorescent probe, and a cofactor.
Enzyme Addition: Add diluted human recombinant COX-2 enzyme to each well.
Reaction Initiation: Add arachidonic acid substrate to initiate the reaction.
Measurement: Immediately measure the fluorescence kinetically (Excitation: 535 nm, Emission: 587 nm) for 5-10 minutes.
Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic curve. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Experimental Protocol: In Vitro 5-LOX Inhibition Assay (Fluorometric)
This assay detects an intermediate product generated by the 5-LOX enzyme from its substrate.
Reagent Preparation: Prepare reagents according to a commercial 5-LOX inhibitor screening kit protocol.
Compound Addition: Add test compounds, Zileuton, and controls to the wells.
Reaction Mix: Prepare and add a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Incubate for 10 minutes at room temperature.
Substrate Addition: Add the LOX substrate to initiate the reaction.
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and IC₅₀ values.
Part 3: Signaling Pathway Modulation
To further elucidate the anti-inflammatory mechanism, we will investigate the effect of the most potent derivative (Derivative A) on the NF-κB and p38 MAPK signaling pathways, which are central regulators of inflammation.[12][13]
NF-κB Activation Assay
The NF-κB transcription factor is a master regulator of inflammatory gene expression.[13] Its activation and translocation to the nucleus is a key step in the inflammatory response.
Comparative NF-κB Inhibition Data
The table below shows the hypothetical percentage of inhibition of TNF-α-induced NF-κB activation by Derivative A compared to a known inhibitor, Bay 11-7082.
This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[14][15][16]
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter in a 96-well plate.
Compound Pre-treatment: Pre-treat the cells with Derivative A or Bay 11-7082 for 1 hour.
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) to induce NF-κB activation. Incubate for 6 hours.
Cell Lysis: Lyse the cells using a passive lysis buffer.
Luminescence Measurement: Add luciferase assay reagent to the cell lysate and measure the luminescence using a plate-reading luminometer.
Data Analysis: Normalize the data to a control reporter if applicable and calculate the percentage of inhibition of TNF-α-induced activation.
Signaling Pathway: NF-κB Activation
Caption: Simplified p38 MAPK signaling pathway.
Conclusion
This guide outlines a systematic and robust in vitro testing cascade for novel 6-Chloro-2-fluoro-3-hydroxybenzoic acid derivatives. By employing this multi-faceted approach, researchers can efficiently profile these compounds, compare their efficacy against established drugs, and elucidate their potential mechanisms of action. The combination of cytotoxicity, enzyme inhibition, and signaling pathway analysis provides a comprehensive dataset to support further pre-clinical development.
References
Jeong, Y. J., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Retrieved from [Link]
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Retrieved from [Link]
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Retrieved from [Link]
Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Retrieved from [Link]
BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision Inc. Retrieved from [Link]
Czarczynska-Goslinska, B., et al. (2020). Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Sjölander, A., et al. (1993). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Molecular Pharmacology. Retrieved from [Link]
S. S, et al. (2018). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Research Journal of Pharmacy and Technology. Retrieved from [Link]
S. S, et al. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Beloglazova, M. F., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. Retrieved from [Link]
Ngouonpe, A. W., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Medicinal Chemistry. Retrieved from [Link]
Abdel-Wahab, B. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]
Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Indonesian Journal of Pharmacy. Retrieved from [Link]
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
Borkovich, K. A., et al. (2004). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Enzymology. Retrieved from [Link]
Mizutani, T., et al. (2005). Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. Biochemical and Biophysical Research Communications. Retrieved from [Link]
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]